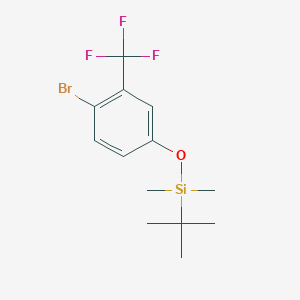![molecular formula C7H11BrO B13458464 4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B13458464.png)
4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane is a chemical compound with a unique bicyclic structure. This compound is characterized by the presence of a bromomethyl group attached to a bicyclic heptane ring system, which includes an oxygen atom. The compound’s structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method includes the bromination of bicyclo[2.2.1]heptane derivatives using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent at a specific temperature to ensure the selective introduction of the bromomethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and recrystallization to obtain the final product with high purity suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxides, and dehalogenated compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane involves its reactivity due to the presence of the bromomethyl group. This group can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures. The compound’s bicyclic structure also influences its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane: Similar in structure but contains a nitrogen atom instead of an oxygen atom.
Bicyclo[2.2.1]heptane Derivatives: Various derivatives with different substituents on the bicyclic ring system.
Uniqueness
4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane is unique due to the presence of both a bromomethyl group and an oxygen atom in its bicyclic structure. This combination imparts specific chemical properties that differentiate it from other similar compounds, making it valuable in specialized applications .
Eigenschaften
Molekularformel |
C7H11BrO |
|---|---|
Molekulargewicht |
191.07 g/mol |
IUPAC-Name |
4-(bromomethyl)-2-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H11BrO/c8-4-7-2-1-6(3-7)9-5-7/h6H,1-5H2 |
InChI-Schlüssel |
HTMKFCISVBJWGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC1OC2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


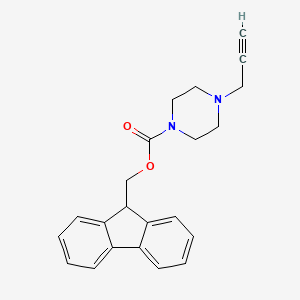
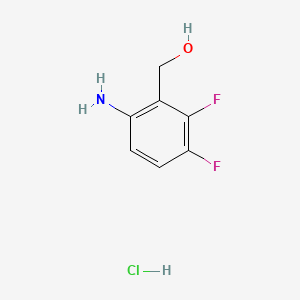
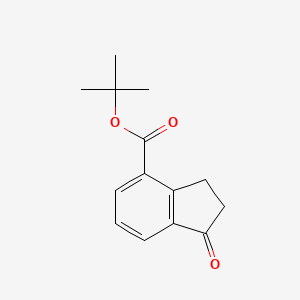
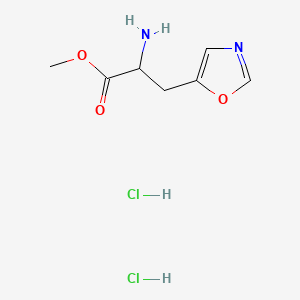



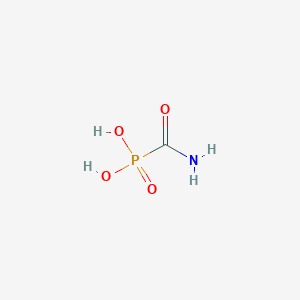


![6-Isocyanatospiro[2.5]octane](/img/structure/B13458427.png)
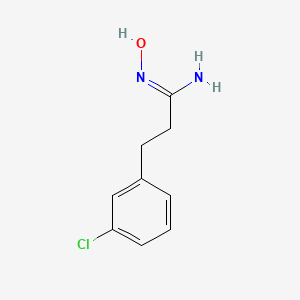
![Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B13458437.png)
